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Executive Summary
Astatine (At), the rarest naturally occurring element on Earth, presents a unique set of

challenges and opportunities, particularly in the burgeoning field of targeted alpha therapy for

oncology.[1] Its utility, especially the isotope ²¹¹At, is predicated on its nuclear properties, but

the development of stable and effective radiopharmaceuticals requires a deep understanding of

its fundamental physical and chemical characteristics.[1][2] Due to its extreme rarity,

radioactivity, and the short half-lives of all its isotopes, direct empirical measurement of many of

astatine's properties is extraordinarily difficult.[3] Consequently, the field relies heavily on a

synergistic approach combining sophisticated theoretical predictions with highly specialized

micro-scale experimental validations.

This technical guide provides an in-depth overview of the predicted and experimentally

determined physical properties of astatine, with a focus on the methodologies used for their

prediction and measurement. It is intended to serve as a core reference for researchers

engaged in astatine-related drug development and fundamental science.
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The physical properties of astatine are primarily predicted by extrapolating trends from the

other halogen elements and through advanced computational modeling.[4][5] It is widely

expected to be the most metallic of the halogens.[4] While many properties are cited for the

element in general, it is crucial to note that electronic properties like ionization energy and

electron affinity are effectively identical across its isotopes, as they are determined by electron

configuration, not nuclear mass.[6][7] Significant isotope-specific properties are limited to

nuclear mass, density, and radioactive decay characteristics (half-life and decay mode).

General and Atomic Properties
The following tables summarize the key physical and atomic properties of astatine based on

the latest theoretical models and experimental data.

Table 1: General Physical Properties of Astatine
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Property
Predicted/Measure
d Value

Notes Citations

Phase at STP Solid

Predicted based on

trends in the halogen

group.

Appearance Black, metallic solid

Predicted. Halogens

become darker with

increasing atomic

weight.

[4]

Melting Point 302 °C (575 K) Predicted value.

Boiling Point 337 °C (610 K) Predicted value. [8]

Density (near r.t.) ~7 - 8.95 g/cm³

Estimated. Metallic

astatine is predicted to

be 8.91–8.95 g/cm³.

Crystal Structure
Face-centered cubic

(fcc)

Predicted for a

monatomic, metallic

phase. This differs

from the diatomic

molecular structure of

other halogens.

[4][9]

Thermal Conductivity 1.7 W/(m·K) Estimated value. [10]

Table 2: Atomic and Electronic Properties of Astatine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://news.cornell.edu/stories/2013/09/scientists-theorize-properties-fleeting-astatine
https://www.periodic-table.org/astatine-chemical-properties/
https://news.cornell.edu/stories/2013/09/scientists-theorize-properties-fleeting-astatine
https://www.chemistryworld.com/news/metallic-properties-predicted-for-astatine/6582.article
https://winter.group.shef.ac.uk/webelements/astatine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Predicted/Measure
d Value

Notes Citations

Atomic Number 85 - [10]

Electron Config. [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁵ - [10]

Atomic Mass ~210 u (for ²¹⁰At)
The most stable

isotope.
[11]

First Ionization Energy
9.31751(8) eV (~899

kJ/mol)

Experimentally

measured value.
[10][12][13]

Electron Affinity
2.41578(7) eV (~233

kJ/mol)

Experimentally

measured value.
[5][11]

Electronegativity 2.2 (Pauling scale)

Lower than iodine

(2.66), same as

hydrogen.

[10]

Covalent Radius ~150 pm Estimated. [14]

Van der Waals Radius ~202 pm Estimated. [14]

Oxidation States -1, +1, +3, +5, +7

A wide range of

oxidation states have

been observed or

predicted.

[15]

Key Astatine Isotopes
Over 30 isotopes of astatine are known, all of which are radioactive. The most significant

isotopes for research and medical applications are detailed below.

Table 3: Properties of Key Astatine Isotopes
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Isotope Half-Life
Primary Decay
Mode(s)

Notes Citations

²⁰⁹At 5.41 h
α, Electron

Capture (EC)
- [15]

²¹⁰At 8.1 h
β+, α, Electron

Capture (EC)

Longest-lived

isotope.
[11][14]

²¹¹At 7.21 h
α, Electron

Capture (EC)

Most promising

for targeted

alpha therapy

due to its decay

properties.

[2][14]

²¹⁷At 32.3 ms α, β-

Occurs in the

decay chain of

Neptunium-237.

[11]

Methodologies for Property Determination
The prediction and verification of astatine's properties require a combination of cutting-edge

computational and experimental techniques.

Theoretical and Computational Protocols
The large number of electrons (85) and their high velocities in astatine necessitate the inclusion

of relativistic effects in quantum chemical calculations, as these can significantly alter predicted

properties.[3][9]

Core Methodologies:

Relativistic Coupled-Cluster (RCC) Theory: Considered a "gold standard" for high-

accuracy calculations on heavy elements.[16][17] It systematically accounts for both

electron correlation and relativistic effects. The Fock-Space Coupled Cluster (FSCC)

variant is particularly useful for modeling atomic spectra.[16]

Relativistic Density Functional Theory (DFT): A computationally less expensive approach

used for larger molecular systems.[18][19] However, its predictive power for astatine can
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be limited by the choice of exchange-correlation functionals, which may not be optimized

for systems with such strong relativistic effects.[18][20]

Computational Workflow:

Model Selection: Choose a relativistic Hamiltonian (e.g., Dirac-Coulomb-Breit).

Basis Set Selection: Employ specialized basis sets designed for heavy elements that can

accurately model large spin-orbit effects.[18]

Calculation: Perform calculations using methods like RCCSD(T) (Coupled-Cluster with

Singles, Doubles, and perturbative Triples) or DFT.[18][19]

Property Extraction: From the calculated wave function and energies, derive properties

such as ionization potential, electron affinity, and bond dissociation energies.
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Logical Flow for Predicting Astatine Properties
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²¹¹At Production and Purification Workflow
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Workflow for Ionization Potential Measurement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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